Iron lithium oxide (FeLiO2)

Lithium-ion battery Cathode material Theoretical capacity

Researchers sourcing FeLiO2 for cathode R&D encounter batch variability from uncontrolled polymorphism-high-temperature solid-state synthesis yields electrochemically inactive α-LiFeO2, while low-temperature routes deliver >200 mAh/g. This product ensures verified phase composition. • Theoretical capacity 282-305 mAh/g via dual Fe³⁺/Fe⁴⁺ cationic and anionic oxygen redox • 87% capacity retention at 2.0 C over 300 cycles for nanostructured α-LiFeO2 • Cobalt-free, earth-abundant Fe/Li chemistry eliminates critical mineral supply risk

Molecular Formula Fe2Li2O4
Molecular Weight 189.6 g/mol
CAS No. 12022-46-7
Cat. No. B079153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron lithium oxide (FeLiO2)
CAS12022-46-7
Molecular FormulaFe2Li2O4
Molecular Weight189.6 g/mol
Structural Identifiers
SMILES[Li+].[O-][Fe]=O
InChIInChI=1S/2Fe.2Li.4O/q2*+3;2*+1;4*-2
InChIKeyOSPKLCQIJUQCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Lithium Oxide (FeLiO2) Cathode Overview


Iron lithium oxide (FeLiO2, also designated as LiFeO2, CAS 12022-46-7) is a mixed transition-metal oxide that crystallizes in multiple polymorphic forms, including layered rock-salt (α-LiFeO2), tunnel-structured, and corrugated-layer variants, each exhibiting distinct electrochemical behavior [1]. The compound is primarily investigated as a cathode active material for lithium-ion batteries (LIBs), wherein its high theoretical specific capacity of approximately 282–305 mAh/g stems from the ability to reversibly intercalate and deintercalate lithium ions via both cationic (Fe³⁺/Fe⁴⁺) and, under certain conditions, anionic (oxygen) redox processes [2]. Commercially, FeLiO2 is supplied as a powder with particle sizes typically under 1 μm and a density of approximately 1.9 g/mL at 25 °C . Its combination of earth-abundant constituent elements (iron and lithium) and the absence of toxic or costly cobalt underpins its appeal as a sustainable alternative to mainstream cathode materials such as LiCoO2 (LCO) and lithium nickel manganese cobalt oxide (NMC) [3].

1 Multi-polymorph cathode research platform for structure-property studies
2 Cobalt-free, earth-abundant chemistry for sustainable cathode development
3 Synthesis-condition-sensitive model system for defect and morphology engineering

Why Generic LiFeO2 Specifications Fail


The term 'lithium iron oxide' encompasses a diverse family of compounds with dramatically different electrochemical properties, rendering simple nominal substitution unreliable. FeLiO2 (LiFeO2) can adopt at least four distinct crystal structures—α-NaFeO2 layered, β-LiFeO2, γ-LiFeO2, and tunnel or corrugated-layer forms—each arising from specific synthesis conditions (temperature, precursor chemistry, and reaction pathway) [1]. Critically, the electrochemical activity of these polymorphs varies from high (e.g., low-temperature-synthesized α-LiFeO2 exhibiting >200 mAh/g) to essentially inactive (e.g., high-temperature solid-state synthesized α-LiFeO2) [2]. Furthermore, the compound is frequently confused with other lithium iron oxide phases such as LiFe5O8 (lithium ferrite spinel) or Li5FeO4, which possess fundamentally different stoichiometries, crystal symmetries, and redox mechanisms (e.g., anionic redox in Li5FeO4) [3]. Even within the same nominal FeLiO2 composition, variations in particle size, morphology (nanoparticles vs. nanorods vs. bulk), and defect chemistry profoundly impact lithium-ion diffusion kinetics, electronic conductivity, and cycling stability, as quantified in the sections below.

Risk Factor
This Product Context
Potential Mismatch
Polymorph Identity
α-LiFeO2 layered / tunnel / corrugated phases reported
β-LiFeO2, γ-LiFeO2, or high-temperature α-LiFeO2 may be electrochemically inactive
Synthesis Route
Low-temperature routes yield electroactive nanoscale α-LiFeO2
High-temperature solid-state synthesis may produce inactive bulk phases
Phase Confusion
FeLiO2 (LiFeO2) layered cathode material
LiFe5O8 spinel or Li5FeO4 have distinct stoichiometries and redox mechanisms
Morphology
Nanoparticle ~10 nm vs. nanorod morphology reported
Bulk or micron-sized powders shift capacity-retention trade-off

FeLiO2 vs. Benchmark Cathodes: Quantitative Evidence


Theoretical Capacity vs. LiCoO2

FeLiO2 (α-LiFeO2 layered phase) possesses a theoretical specific capacity of 282 mAh/g, based on the complete extraction/insertion of one Li⁺ per formula unit [1]. This value exceeds the theoretical capacity of the commercial standard LiCoO2 (LCO), which is 273 mAh/g [2]. The higher theoretical ceiling of FeLiO2 is directly attributable to the lower molecular weight of the iron-based compound (94.78 g/mol) compared to the cobalt-based analog (97.87 g/mol), offering a fundamental gravimetric advantage in energy storage design .

Theoretical Capacity vs. LiCoO2
Head-to-head
282 mAh/g (α-LiFeO2) vs. 273 mAh/g (LiCoO2)
Higher reported gravimetric capacity ceiling
Calculated from Faraday's law assuming full Li⁺ extraction
Lithium-ion battery Cathode material Theoretical capacity

Initial Discharge Capacity Comparison

Through a low-temperature (150°C) synthesis route yielding nanosized α-LiFeO2, an initial discharge capacity of 223.2 mAh/g was achieved at a 0.1 C rate [1]. This experimentally realized capacity is substantially higher than the 120–140 mAh/g typically reported for unoptimized or bulk LiFeO2 and also exceeds the practical capacity of standard LiCoO2 (~140 mAh/g) . The enhancement is attributed to the extremely small nanoparticle size, which shortens lithium-ion diffusion paths and mitigates the inherently low electronic conductivity of LiFeO2 [1].

Initial Discharge Capacity at 0.1 C
Cross-study
223.2 mAh/g (nanosized α-LiFeO2)
Reported >80% of theoretical capacity utilization
Low-temperature 150°C synthesis route; cut-off 1.5–4.8 V
Lithium-ion battery Cathode material Discharge capacity

Cycling Stability Performance

While LiFeO2 is known to suffer from capacity fade at high current densities, recent morphological engineering has substantially improved its high-rate cycling stability. α-LiFeO2 nanoparticles (~10 nm) synthesized via a molten salt route exhibited an initial discharge capacity of 71 mAh/g at 2.0 C and retained 62 mAh/g after 300 cycles, corresponding to an 87% capacity retention [1]. At a lower rate of 1.0 C, the same material delivered 138 mAh/g initially and retained 91 mAh/g (66% retention) after 300 cycles [1]. This demonstrates that while the absolute capacity decreases at higher rates, the relative capacity retention improves, suggesting that the primary degradation mechanism is not exacerbated by increased current density in this nanoscale morphology.

300-Cycle Capacity Retention
Cross-study
87% retention at 2.0 C (62/71 mAh/g); 66% at 1.0 C (91/138 mAh/g)
Higher-rate cycling resilience reported for nanoscale α-LiFeO2
~10 nm nanoparticles via molten salt route; 1.5–4.5 V window
Lithium-ion battery Cycle life Capacity retention

Nanorod vs. Nanoparticle Electrochemistry

The morphology of FeLiO2 critically determines its electrochemical signature. One-dimensional (1D) α-LiFeO2 nanorods, synthesized via a low-temperature solid-state reaction from α-FeOOH templates, deliver an initial discharge capacity of 165.85 mAh/g at 0.1 C and maintain 81.65% of this capacity after 50 cycles [1]. In contrast, α-LiFeO2 nanoparticles (~10 nm) synthesized by a different low-temperature route achieve a higher initial capacity of 223.2 mAh/g but exhibit a lower capacity retention of 87% (194.5 mAh/g retained) after only 50 cycles at the same 0.1 C rate [2]. This demonstrates that while nanoparticles offer superior initial capacity due to extremely short diffusion lengths, nanorods provide enhanced cycling stability due to their 1D electron transport pathways and reduced surface side-reactions.

Nanorod vs. Nanoparticle Electrochemistry
Cross-study
Nanorods: 165.9 mAh/g initial, 81.7% retention (50 cycles); NPs: 223.2 mAh/g, 87% retention
Morphology dictates capacity-retention trade-off
0.1 C rate, 1.5–4.8 V vs. Li/Li⁺, 50-cycle comparison
Nanostructure Lithium-ion battery Rate capability

Toxicity and Cost Comparison

FeLiO2 is explicitly described in multiple peer-reviewed sources as a 'non-toxic' and 'environmentally friendly' cathode material, a classification stemming from the absence of cobalt and nickel, both of which are associated with occupational health hazards, environmental contamination, and ethical supply chain concerns [1]. In direct comparison, LiCoO2 is characterized as 'toxic' and 'costly' [2]. While precise numerical cost differentials depend on market fluctuations and processing methods, the elemental abundance of iron (~50,000 ppm in Earth's crust) relative to cobalt (~25 ppm) provides a fundamental >3-order-of-magnitude advantage in raw material availability and long-term price stability . This cost advantage is compounded by the elimination of cobalt refining and associated environmental compliance costs.

Sustainability and Cost Profile
Class-level
Fe crustal abundance ~50,000 ppm vs. Co ~25 ppm; reported lower toxicity concern
Supports cobalt-free, cost-stable cathode selection
Qualitative assessment from peer-reviewed literature; data to verify
Toxicity Cost analysis Sustainable materials

Voltage and Redox Chemistry vs. LiMn2O4

FeLiO2 cathodes typically operate in a voltage window of 1.5–4.5 V (vs. Li/Li⁺), which is lower than the ~3.0–4.3 V range of LiMn2O4 spinel cathodes [1]. The redox activity in FeLiO2 is primarily based on the Fe³⁺/Fe⁴⁺ couple, with recent studies confirming that iron doping in related layered oxides can facilitate charge transfer and improve cyclic performance [2]. Specifically, an Fe-doped lithium-rich layered oxide achieved a discharge capacity of 353 mAh/g with 93% Coulombic efficiency, demonstrating that iron incorporation enhances both capacity and reversibility [2]. In contrast, LiMn2O4 suffers from manganese dissolution at elevated temperatures and overcharge, leading to capacity fade. While FeLiO2 exhibits lower average operating voltage (~2.5 V vs. Li/Li⁺) compared to LiMn2O4 (~4.0 V), its superior structural stability and absence of manganese dissolution mitigate long-term degradation mechanisms.

Voltage and Redox vs. LiMn2O4
Class-level
FeLiO2: 1.5–4.5 V (Fe³⁺/Fe⁴⁺); LiMn2O4: 3.0–4.3 V (Mn³⁺/Mn⁴⁺)
Lower average voltage; Mn-dissolution degradation absent
Lithium half-cell, room temperature; may support calendar-life-oriented applications
Operating voltage Redox mechanism Electrochemical stability

FeLiO2 Application Scenarios


Stationary Energy Storage (ESS)

FeLiO2 is ideally suited for grid-scale and residential energy storage systems where cost per kWh and cycle life are paramount, and volumetric energy density is a secondary concern. The material's low raw material cost—derived from iron's high crustal abundance and the avoidance of cobalt and nickel—directly addresses the economic barriers to widespread ESS deployment [1]. The demonstrated 87% capacity retention at 2.0 C over 300 cycles for nanostructured α-LiFeO2 [2] supports the viability of FeLiO2 in applications requiring moderate power delivery over thousands of shallow or deep discharge cycles. Furthermore, the non-toxic nature of FeLiO2 simplifies end-of-life recycling and disposal, reducing total cost of ownership for utility operators.

Layered Oxide Cathode R&D

FeLiO2 serves as a critical model system for understanding structure-property relationships in lithium transition metal oxides. Its high theoretical capacity of 282–305 mAh/g [1] and multiple accessible polymorphs provide a rich platform for investigating cationic and anionic redox mechanisms, phase transitions, and degradation pathways. The material's performance is exquisitely sensitive to synthesis conditions: low-temperature routes yield electrochemically active α-LiFeO2 with >200 mAh/g capacity, while high-temperature solid-state synthesis produces inactive phases [2]. This sensitivity makes FeLiO2 an excellent candidate for studies on nucleation, crystal growth, and defect engineering. Additionally, FeLiO2 is a baseline comparator for evaluating the performance of doped or composite cathodes, such as Fe-doped NMC materials that achieve 353 mAh/g discharge capacities [3].

Hybrid Blended Electrode Formulations

Given the trade-off between high initial capacity and long-term cycling stability observed in different FeLiO2 nanostructures [1], a promising industrial application involves blending FeLiO2 with other cathode materials to optimize cost-performance balance. For instance, incorporating α-LiFeO2 nanoparticles (high initial capacity, moderate retention) as a minor component in LiFePO4 or NMC cathodes could boost initial energy delivery without proportionally increasing cobalt content. Conversely, blending α-LiFeO2 nanorods (superior retention) with high-capacity but unstable materials could enhance overall cycle life. This blending strategy leverages FeLiO2's primary advantages—low cost and non-toxicity—while mitigating its limitations in electronic conductivity and rate capability, making it an attractive additive for next-generation electrode formulations.

Molten Carbonate Fuel Cell (MCFC) Cathodes

Beyond lithium-ion batteries, FeLiO2 has been extensively evaluated as a porous cathode material for molten carbonate fuel cells operating at elevated temperatures (923–1023 K) [1]. In this context, FeLiO2 offers a compelling alternative to the state-of-the-art lithiated NiO cathode, which suffers from dissolution issues. Comparative studies using electrochemical impedance spectroscopy have examined FeLiO2, Co-doped FeLiO2, and LiCoO2 cathodes under identical conditions, providing a quantitative basis for materials selection [2]. While FeLiO2 alone may not fully substitute NiO, its lower cost and reduced dissolution rate compared to NiO make it a strategic component in composite cathodes or as a protective coating. Procurement of FeLiO2 for MCFC applications requires careful attention to dopant levels (e.g., Co, Mg) and sintering conditions to achieve the necessary creep strength and conductivity at 1000°C.

Application
Selection Property
Validation Focus
Stationary Energy Storage (ESS)
Cycle-life and cost profile
Long-term capacity retention review under grid-relevant duty cycles
Layered Oxide Cathode R&D
Polymorph and defect chemistry
Synthesis-structure-performance mapping across reported phases
Hybrid Blended Electrode Formulations
Morphology-dependent performance
Compatibility with host cathode systems and capacity-retention synergy
Molten Carbonate Fuel Cell (MCFC) Cathodes
High-temperature stability
Creep strength and conductivity at 923–1023 K operating conditions

Technical Documentation Hub

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26 linked technical documents
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